synthesis of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine
synthesis of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine
An In-depth Technical Guide to the Synthesis of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine
Abstract
5,7-Dichloro-2,1,3-benzoxadiazol-4-amine, a derivative of the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold, is a compound of significant interest for researchers in medicinal chemistry and materials science.[1][2] The benzoxadiazole (or benzofurazan) core is a well-established fluorophore and a versatile building block for creating more complex molecular systems for sensing and imaging applications.[1][2] The presence of two chlorine atoms and an amino group on the benzoxadiazole ring provides multiple reaction sites, making it a valuable intermediate for the synthesis of novel bioactive compounds and functional materials.[3] This guide presents a comprehensive overview of a proposed synthetic pathway for 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.
Retrosynthetic Analysis and Proposed Pathway
The synthesis of a polysubstituted aromatic heterocycle like 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine requires a strategic approach to introduce the functional groups in the correct positions. A logical retrosynthetic analysis suggests a multi-step pathway beginning with a readily available starting material, 3,5-dichloroaniline. The proposed forward synthesis involves the sequential introduction of nitro groups, formation of the oxadiazole ring, and finally, the selective reduction to yield the target amine.
This pathway is designed to control the regioselectivity of each transformation, leveraging the directing effects of the substituents on the aromatic ring. The overall workflow is visualized below.
Figure 1: Proposed synthetic workflow for 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine.
Detailed Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis. Each protocol is based on established chemical transformations adapted for this specific pathway.
Step 1: Synthesis of 3,5-Dichloro-2-nitroaniline
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Principle: This step involves the electrophilic aromatic substitution (nitration) of 3,5-dichloroaniline. The amino group is a strong ortho-, para-director. Due to steric hindrance from the two chlorine atoms, nitration is expected to occur at the C2 position.
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Experimental Protocol:
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In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 3,5-dichloroaniline (10.0 g, 61.7 mmol) to concentrated sulfuric acid (50 mL) while cooling in an ice-salt bath to maintain the temperature below 10°C.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid (4.2 mL, 67.9 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, cooled in an ice bath.
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Add the nitrating mixture dropwise to the aniline solution over 30 minutes, ensuring the temperature does not exceed 10°C.
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After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
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Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
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The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
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The crude product can be purified by recrystallization from ethanol to yield 3,5-Dichloro-2-nitroaniline.
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Step 2: Synthesis of 5,7-Dichloro-2,1,3-benzoxadiazole 1-oxide
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Principle: This transformation is an intramolecular oxidative cyclization. In a basic medium, an oxidizing agent like sodium hypochlorite facilitates the formation of the benzoxadiazole N-oxide ring from an o-nitroaniline precursor.[4]
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Experimental Protocol (Adapted from[4]):
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In a 500 mL flask, suspend 3,5-Dichloro-2-nitroaniline (10.0 g, 48.3 mmol) in diethyl ether (100 mL).
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Add a 50% wt. solution of potassium hydroxide (KOH) (10 mL) and tetrabutylammonium bromide (0.5 g) as a phase-transfer catalyst.
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To this vigorously stirred biphasic mixture, add a commercial sodium hypochlorite solution (>10% active chlorine, 200 mL) dropwise over 1 hour at room temperature.
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Continue stirring at room temperature for 8 hours. Monitor the reaction by TLC.
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Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product as a solid.
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Step 3: Synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole 1-oxide
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Principle: The benzoxadiazole ring is strongly deactivating. However, under forcing conditions (fuming nitric acid and sulfuric acid), electrophilic nitration is possible. The existing substituents will direct the incoming nitro group to the C4 position.
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Experimental Protocol:
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Add the crude 5,7-Dichloro-2,1,3-benzoxadiazole 1-oxide (8.0 g, 39.0 mmol) in small portions to a stirred mixture of concentrated sulfuric acid (40 mL) and fuming nitric acid (20 mL) at 0°C.
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After the addition, allow the reaction to warm to room temperature and then heat at 60°C for 3 hours.
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Cool the reaction mixture and pour it carefully onto crushed ice.
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Filter the resulting precipitate, wash with copious amounts of water, and dry. The crude product can be purified by column chromatography on silica gel.
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Step 4: Synthesis of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine 1-oxide
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Principle: This step involves the selective reduction of the newly introduced nitro group at the C4 position to an amine. A common method for this transformation is the use of a metal in acidic medium, such as iron powder in hydrochloric acid.[5]
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Experimental Protocol (Adapted from[5]):
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Suspend 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole 1-oxide (7.0 g, 28.0 mmol) in a mixture of ethanol (150 mL) and water (30 mL).
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Add iron powder (6.3 g, 112 mmol) to the suspension.
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Heat the mixture to reflux and add a few drops of concentrated hydrochloric acid to initiate the reaction.
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Continue refluxing for 4 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove the iron salts.
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Evaporate the solvent from the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with a saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over sodium sulfate and concentrate to yield the crude amine.
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Step 5: Synthesis of 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine (Target Compound)
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Principle: The final step is the deoxygenation of the N-oxide to form the benzoxadiazole. This is reliably achieved using a phosphine reagent, such as triphenylphosphine (PPh₃), which abstracts the oxygen atom.[4]
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Experimental Protocol (Adapted from[4]):
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Dissolve 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine 1-oxide (5.0 g, 22.7 mmol) and triphenylphosphine (6.5 g, 24.8 mmol) in toluene (150 mL).
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Reflux the mixture for 3-5 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
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After cooling, the solvent is removed under reduced pressure.
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The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide.
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Evaporation of the solvent from the product-containing fractions will yield the final compound, 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine.
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Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for the target molecule.
| Property | Expected Value |
| Appearance | Yellow to orange solid |
| Molecular Formula | C₆H₃Cl₂N₃O |
| Molecular Weight | 219.02 g/mol |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~ 7.5-7.8 (s, 1H, Ar-H), δ ~ 6.5-7.0 (br s, 2H, -NH₂) ppm. Note: A single aromatic proton is expected due to the substitution pattern. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected signals in the aromatic region (δ ~ 100-150 ppm). Specific shifts require experimental determination.[1] |
| Mass Spec. (ESI+) | m/z = 219.97 [M+H]⁺, showing the characteristic isotopic pattern for two chlorine atoms. |
| FT-IR (ATR, cm⁻¹) | ~3400-3200 (N-H stretching), ~1620-1550 (C=N, C=C stretching), ~800-700 (C-Cl stretching). |
Safety and Handling
The synthesis involves hazardous materials requiring appropriate safety precautions.
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Acids and Oxidizers: Concentrated nitric acid, sulfuric acid, and sodium hypochlorite are corrosive and strong oxidizers. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
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Chlorinated Compounds: Many chlorinated organic compounds are toxic and should be handled with care to avoid inhalation or skin contact.
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General Hazards: The target compound, 4-Amino-5-chloro-2,1,3-benzothiadiazole (a related sulfur analog), is listed as a skin and eye irritant and is toxic to aquatic life.[6] Similar precautions should be taken with the oxygen analog.
Conclusion
This guide outlines a robust and chemically sound multi-step synthesis for 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine, starting from 3,5-dichloroaniline. The proposed pathway relies on a series of well-established organic reactions, including nitration, oxidative cyclization, and reduction. By providing detailed protocols and explaining the rationale behind each step, this document serves as a valuable resource for researchers aiming to synthesize this versatile chemical intermediate for applications in drug discovery and the development of novel fluorescent probes.
References
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